Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone
Description
Tetrahydro-1H-5λ⁶-thieno[3,4-c]furan-1,3,5,5-tetrone is a heterocyclic compound featuring a fused thieno[3,4-c]furan core substituted with four ketone groups (tetrone). Its rigid, planar structure and high conjugation could enhance charge transport properties, though experimental validation is required.
Properties
CAS No. |
62814-94-2 |
|---|---|
Molecular Formula |
C6H6O5S |
Molecular Weight |
190.18 g/mol |
IUPAC Name |
5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-c]furan-1,3-dione |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-12(9,10)2-4(3)6(8)11-5/h3-4H,1-2H2 |
InChI Key |
WHPAZJMXEISDBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,4-c]furan derivative with an oxidizing agent to introduce the tetrone functionality. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which hexahydro-5lambda6-thieno[3,4-c]furan-1,3,5,5-tetrone exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Thieno[3,4-c]furan Derivatives
The compound 5-(5-(Tetrahydro-2',3'-dihydroxyfuran-1'-yl)-2-methylfuran-3-yl)-4-phenyl-2H-1,2,4-triazole-3-(4H)-thione (, Compound 25) shares the thieno[3,4-c]furan backbone but differs in substituents. Key contrasts include:
- Functional Groups : Compound 25 has a triazole-thione group and dihydroxyfuran substituents, whereas the target compound features four ketones. This difference significantly alters reactivity and electronic properties. The tetrone groups in the target compound likely increase electron affinity, making it more suitable as an electron acceptor in photovoltaics compared to Compound 25, which may prioritize solubility or biological activity .
- Synthesis : Compound 25 is synthesized via refluxing with aqueous acetic acid (yield: 80%), whereas the tetrone derivative may require harsher oxidation conditions to introduce ketone groups .
Photovoltaic Materials: Conjugated Polymers and Fullerenes
In BHJ-SCs, materials like poly(3-hexylthiophene) (P3HT) and PCBM () are benchmark donors/acceptors. Comparisons include:
- Bandgap Engineering: P3HT has a bandgap of ~2.0 eV, optimizing light absorption in the visible spectrum.
- Charge Mobility : PCBM exhibits electron mobilities of ~10⁻³ cm²/V·s, while the target compound’s fused-ring system could improve mobility due to extended π-conjugation. However, steric effects from ketones might hinder packing .
- Open-Circuit Voltage (Voc): The Scharber model () links Voc to the donor’s HOMO and acceptor’s LUMO. If the tetrone derivative acts as an acceptor, its deep LUMO could increase Voc compared to PCBM (−3.7 eV) .
Research Findings and Data Analysis
Table 1: Structural and Electronic Comparison
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